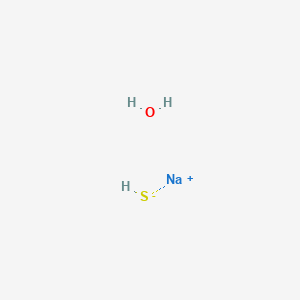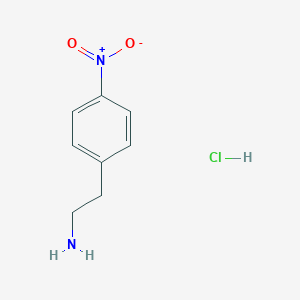
4-Nitrophenethylamine hydrochloride
Descripción general
Descripción
4-Nitrophenethylamine hydrochloride is a chemical compound with the linear formula O2NC6H4CH2CH2NH2 · HCl . It appears as a yellow to brown crystalline powder . It has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .
Synthesis Analysis
The synthesis of 4-Nitrophenethylamine hydrochloride involves the use of raw materials such as phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid . The reaction vessel is heated to 190°C over 5 minutes with stirring and then allowed to cool . The final product is high in yield, good in crystallization effect, and high in purity .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenethylamine hydrochloride is C8H10N2O2 · HCl . It has a molecular weight of 202.64 . The SMILES string representation is Cl.NCCc1ccc(cc1)N+[O-] .
Physical And Chemical Properties Analysis
4-Nitrophenethylamine hydrochloride is a solid at room temperature . It has a melting point of 200°C (dec.) . It is a yellow to brown crystalline powder .
Aplicaciones Científicas De Investigación
Synthesis of Palladacycles
4-Nitrophenethylamine hydrochloride: is utilized in the synthesis of ortho-metalated primary phenethylamines complexes . These complexes contain six-membered palladacycles, which are crucial intermediates in the creation of various organometallic compounds .
Formamide Derivatives
This compound is also used to produce N-(4-nitrophenethyl)formamide , a derivative that plays a significant role in organic synthesis, potentially serving as a building block for more complex molecules .
Solubility Studies
The solubility of 4-Nitrophenethylamine hydrochloride in methanol is a subject of study. Understanding its solubility properties is essential for its application in various chemical reactions and processes .
Research Use Only (RUO) Chemical
As a RUO chemical, 4-Nitrophenethylamine hydrochloride is often used in experimental settings to explore new methodologies and reactions that can contribute to the advancement of scientific knowledge .
Organonitrogen Compounds Research
Being an organonitrogen compound, it is pivotal in the study of nitrogen-containing organic frameworks. This research can lead to the development of new materials and pharmaceuticals .
Chemical Education
In educational settings, 4-Nitrophenethylamine hydrochloride can be used to demonstrate various chemical reactions and principles to students, making it a valuable tool for teaching organic chemistry .
Analytical Chemistry
It may also find applications in analytical chemistry, where it could be used as a standard or reagent in the quantification and identification of chemical substances .
Pharmaceutical Intermediates
Lastly, 4-Nitrophenethylamine hydrochloride could serve as an intermediate in the synthesis of pharmaceutical drugs, especially those that require a nitrophenyl moiety as part of their structure .
Safety and Hazards
4-Nitrophenethylamine hydrochloride should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment is advised . In case of inhalation or contact with skin or eyes, immediate medical attention is recommended .
Direcciones Futuras
4-Nitrophenethylamine hydrochloride is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a unique chemical, it may provide a high-purity guide sample or sample for subsequent chemical and biological experiments .
Relevant Papers
The patent CN104151170A discloses the synthesis method of 4-Nitrophenethylamine hydrochloride . The final product is high in yield, good in crystallization effect, and high in purity . This provides a high-purity guide sample or sample for subsequent chemical and biological experiments .
Mecanismo De Acción
Target of Action
Due to its bifunctionality, it finds wide application in the pharmaceutical industry .
Mode of Action
It is synthesized by direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate
Biochemical Pathways
It has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrophenethylamine hydrochloride. No special environmental precautions are required for this compound . The compound should be stored in a cool, dry place, away from heat and sources of ignition .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMHULJEYUQYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenethylamine hydrochloride | |
CAS RN |
29968-78-3 | |
| Record name | Benzeneethanamine, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29968-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitrophenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient method to synthesize 4-nitrophenethylamine hydrochloride?
A1: A short and efficient synthesis of 4-nitrophenethylamine hydrochloride involves the removal of water from 4-nitrophenylalanine monohydrate followed by decarboxylation. [, ] This method offers a convenient alternative to more complex synthetic routes.
Q2: Can you describe the structural characteristics of 4-nitrophenethylamine hydrochloride?
A2: 4-Nitrophenethylamine hydrochloride is a light yellow solid. [] Its molecular formula is C8H10N2O2·HCl. While the provided research doesn't specify the molecular weight, it can be calculated as 202.64 g/mol. Further spectroscopic data, such as NMR or IR, are not provided in the given research papers.
Q3: What is the significance of 4-nitrophenethylamine hydrochloride in chemical research?
A3: The synthesis of 4-nitrophenethylamine hydrochloride provides a high-purity guide sample for subsequent chemical and biological experiments. [] This suggests its potential use as a building block or a reference compound in various research areas.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



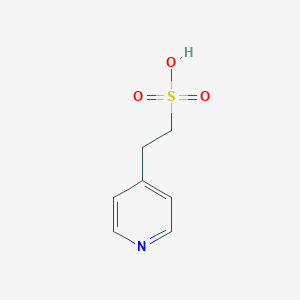
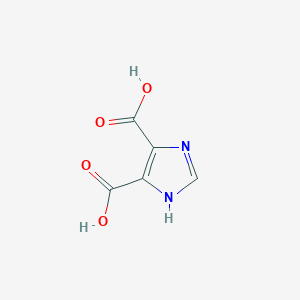
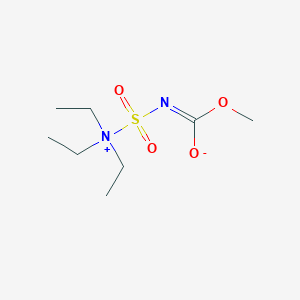





![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)




